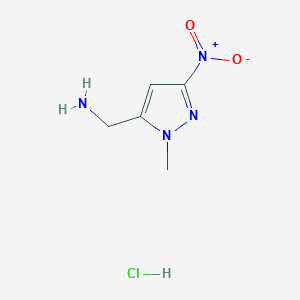![molecular formula C8H14ClN3O B1652440 [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439900-25-0](/img/structure/B1652440.png)
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Overview
Description
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride, also known as Ipragliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that is used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.
Scientific Research Applications
Bone Disorders Treatment and Wnt Beta-Catenin Cellular Messaging System :
- A study discovered a compound with a 2-aminopyrimidine template that targeted the Wnt beta-catenin cellular messaging system. This compound showed potential in the treatment of bone disorders, as it increased the trabecular bone formation rate in rats (Pelletier et al., 2009).
Antimicrobial Activity :
- Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives exhibited in vitro antimicrobial activity. These compounds were synthesized and characterized for their potential in antimicrobial applications (Mallikarjunaswamy et al., 2017).
Isolation of Branched Acyclic Polyamines :
- Research on the isolation of branched acyclic polyamines using cation-exchange chromatography and selective complexation methods highlighted efficient procedures compared to conventional methods. This has implications for the synthesis of related compounds (Geue & Searle, 1983).
Antiproliferative Activity and Molecular Docking Study :
- A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed promising anticancer activity. It demonstrated marked inhibition against various human cancer cell lines and was supported by molecular docking studies (Huang et al., 2020).
Anti-HIV Activity :
- The synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides showed potent anti-HIV activity. This highlights the potential of pyrimidine derivatives in antiviral research (Vince & Hua, 1990).
properties
IUPAC Name |
(2-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-10-4-3-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICICKKVRSJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride | |
CAS RN |
1439900-25-0 | |
| Record name | 4-Pyrimidinemethanamine, 2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



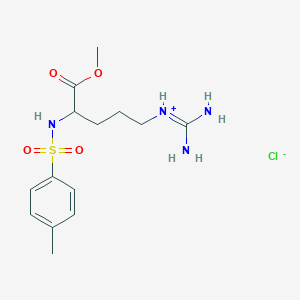
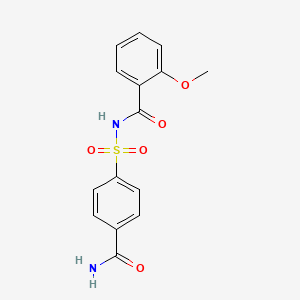
![2,2-dimethyl-1-oxo-N-{3-[(propan-2-yloxy)methyl]phenyl}-1lambda4-thiomorpholine-4-carboxamide](/img/structure/B1652360.png)
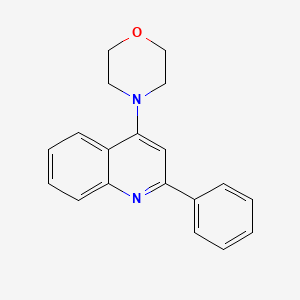


![[2,4'-Bipyridine]-3-carboxylic acid dihydrochloride](/img/structure/B1652367.png)
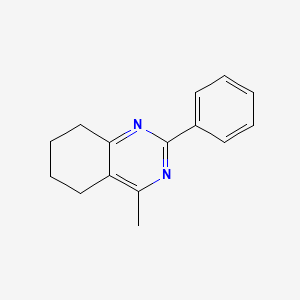
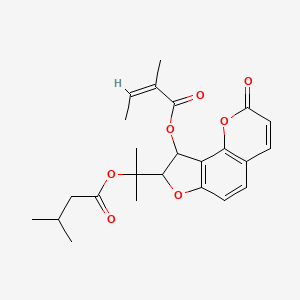

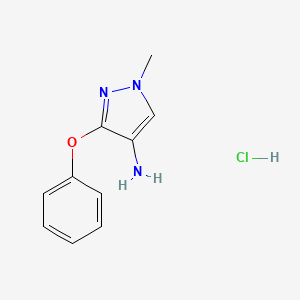
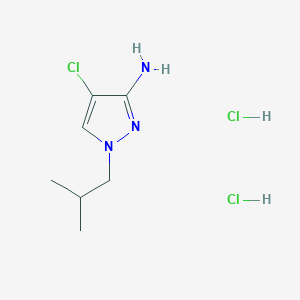
![4-[(E)-2-(1-naphthyl)vinyl]biphenyl](/img/structure/B1652377.png)
